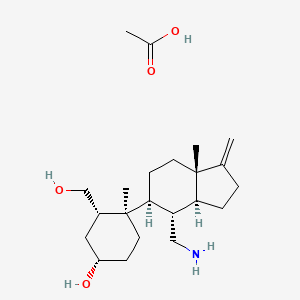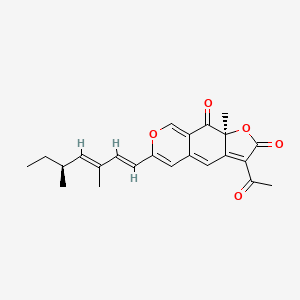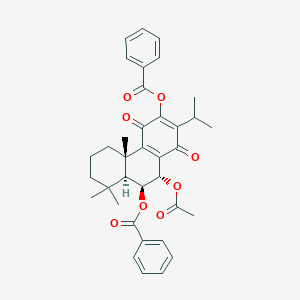
SA-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SA-3 is a photochromic tethered ligand for light-responsive human Carbonic Anhydrases (LihCAs).
Aplicaciones Científicas De Investigación
Species-Area Model for Estimating Non-native Plant Richness : The species-area (SA) model is often used for estimating non-native plant richness, essential for biodiversity conservation and scientific research. A study by Liao et al. (2019) highlighted the limitations of the conventional SA model and proposed a species-accumulation model along roads (SR model) as a more robust alternative for such estimations. This model outperformed the SA model, especially in regions where non-native species were restricted to roadsides (Liao et al., 2019).
Sensitivity Analysis in Traffic Simulation Models : Sensitivity Analysis (SA) plays a crucial role in calibrating and optimizing traffic simulation models. Ge (2016) discussed the implementation of standard and pragmatic SA algorithms for traffic simulation model calibration. These algorithms aim to improve the accuracy and efficiency of traffic model calibrations, which can be beneficial for designing and optimizing transportation systems (Ge, 2016).
Structure-Aware Global Optimization in 3D Tree Modeling : In the field of forestry and agriculture, Wang et al. (2014) proposed a structure-aware global optimization method (SAGO) for reconstructing 3D tree models from Terrestrial Laser Scanning Data. This method addresses the challenge of processing incomplete data sets, significantly contributing to scientific research in these fields (Wang et al., 2014).
Self-assembly in Scientific Research : The process of self-assembly (SA) where system components organize into ordered structures without human intervention is crucial in various scientific domains. Grzybowski et al. (2009) explored the challenges and strategies of SA, emphasizing its connection to biological systems and its significance in scientific research (Grzybowski et al., 2009).
SA in Cancer Research Technologies : Strobl et al. (2010) reported on the application of SA in cancer research, specifically studying the effects of SAHA (suberoylanilide hydroxamic acid) on the cytoarchitecture of breast cancer cells. This research contributes to the understanding of cancer cell behavior in response to certain drugs (Strobl et al., 2010).
Computational and Visualization Methods in Scientific Discovery : Sims et al. (2002) described how the Scientific Applications and Visualization Group (SAVG) utilized high-performance computing, visualization, and machine learning to enhance research in various scientific domains, demonstrating the interplay between computational techniques and scientific inquiry (Sims et al., 2002).
SA in Hydrological Modeling : Song et al. (2015) conducted a comprehensive review of global sensitivity analysis (SA) methods in hydrological modeling. They emphasized the importance of SA in understanding complex hydrological models, which is pivotal in areas such as environmental research and hazard management (Song et al., 2015).
SA in Sentiment Analysis Research : Medhat et al. (2014) provided a survey on Sentiment Analysis (SA), a crucial area in text mining. They categorized various SA techniques and applications, highlighting the significance of this research in understanding opinions and sentiments in text (Medhat et al., 2014).
Propiedades
Número CAS |
2205017-89-4 |
|---|---|
Fórmula molecular |
C19H15N7O4S |
Peso molecular |
437.43 |
Nombre IUPAC |
4-((4-(4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)diazenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H15N7O4S/c20-31(29,30)17-7-3-14(4-8-17)22-21-13-1-5-16(6-2-13)26-12-15(23-24-26)11-25-18(27)9-10-19(25)28/h1-10,12H,11H2,(H2,20,29,30)/b22-21+ |
Clave InChI |
PNQWOTQCXOYWIK-QURGRASLSA-N |
SMILES |
O=S(C1=CC=C(/N=N/C2=CC=C(N3N=NC(CN4C(C=CC4=O)=O)=C3)C=C2)C=C1)(N)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SA-3 ; SA3 ; SA3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)